molecular formula C15H21BrN2O B7939067 (3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone

(3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Cat. No.: B7939067
M. Wt: 325.24 g/mol
InChI Key: DSBCAQNTORMXIS-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a brominated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone
  • (3-Bromo-4-methylphenyl)(4-(methylamino)piperidin-1-yl)methanone
  • (3-Bromo-4-methylphenyl)(4-(ethylamino)piperidin-1-yl)methanone

Uniqueness

(3-Bromo-4-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of the dimethylamino group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11-4-5-12(10-14(11)16)15(19)18-8-6-13(7-9-18)17(2)3/h4-5,10,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBCAQNTORMXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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